molecular formula C11H16N2O2 B13880130 Ethyl 4-(pyridin-2-ylamino)butanoate

Ethyl 4-(pyridin-2-ylamino)butanoate

Cat. No.: B13880130
M. Wt: 208.26 g/mol
InChI Key: GQLVFQOJSHSIKX-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-2-ylamino)butanoate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-(pyridin-2-ylamino)butanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)7-5-9-13-10-6-3-4-8-12-10/h3-4,6,8H,2,5,7,9H2,1H3,(H,12,13)

InChI Key

GQLVFQOJSHSIKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Pyridin 2 Ylamino Butanoate

Established Synthetic Routes for Ethyl 4-(pyridin-2-ylamino)butanoate

Esterification-based Approaches

One of the fundamental strategies for the synthesis of this compound involves a two-step process. This approach first focuses on the synthesis of the carboxylic acid precursor, 4-(pyridin-2-ylamino)butanoic acid, which is subsequently esterified to yield the final product.

The synthesis of 4-(pyridin-2-ylamino)butanoic acid can be achieved through the nucleophilic substitution reaction between 2-aminopyridine (B139424) and a suitable four-carbon building block, such as γ-butyrolactone or a 4-halobutanoic acid. The reaction with γ-butyrolactone is typically performed at elevated temperatures.

Following the successful synthesis of the carboxylic acid intermediate, the final step is its esterification. The Fischer esterification is a classic and widely used method for this transformation. chemistrysteps.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and/or by the removal of water as it is formed. chemistrysteps.comorganic-chemistry.org

Reaction Scheme: Esterification-based Approach

ReactantsCatalystSolventTemperatureReaction TimeYield
4-(pyridin-2-ylamino)butanoic acid, EthanolSulfuric AcidEthanolReflux4-8 hoursFair to Good
4-(pyridin-2-ylamino)butanoic acid, Ethanolp-Toluenesulfonic AcidTolueneReflux6-12 hoursGood

This interactive data table provides representative conditions for the Fischer esterification step.

Amination Reactions Involving Pyridin-2-amine and Butanoate Precursors

A more direct and commonly employed method for the synthesis of this compound is the aza-Michael addition of 2-aminopyridine to ethyl acrylate. This reaction is a conjugate addition of the amine to the electron-deficient alkene of the acrylate. researchgate.net

This transformation can be catalyzed by acids, such as acetic acid or trifluoromethanesulfonic acid. google.comgoogle.com The reaction is typically carried out by heating the reactants in a suitable solvent. The use of triflic acid has been reported to be an efficient catalyst for this hydroamination, leading to high yields and reduced reaction times. researchgate.net

Reaction Scheme: Aza-Michael Addition

CatalystSolventTemperatureReaction TimeYieldReference
Acetic AcidNone or DMF80-85°C12-24 hours80-81% google.com
Trifluoromethanesulfonic AcidAnhydrous Ethanol120-160°C16-20 hours~85% google.com

This interactive data table summarizes reaction conditions for the aza-Michael addition of 2-aminopyridine to ethyl acrylate.

Palladium-Catalyzed Coupling Reactions in Synthesis Research

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, among which the Buchwald-Hartwig amination is a prominent example. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction can be theoretically applied to the synthesis of this compound.

This approach would involve the reaction of 2-aminopyridine with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net

Reaction Scheme: Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature
Pd(OAc)₂XantphosCs₂CO₃Toluene80-110°C
Pd₂(dba)₃BINAPNaOtBuDioxane100°C

This interactive data table presents typical conditions for the Buchwald-Hartwig amination reaction.

Novel and Optimized Synthetic Strategies for this compound

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These principles have been applied to the synthesis of compounds like this compound.

Catalyst-Free and Green Chemistry Approaches

The aza-Michael addition of amines to electron-deficient alkenes can often be performed under catalyst-free and solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netsemanticscholar.org The reaction between 2-aminopyridine and ethyl acrylate can potentially be carried out by simply heating the neat mixture of the reactants, thus avoiding the use of catalysts and solvents which can be costly and environmentally harmful. semanticscholar.org

Another green approach involves the use of biocatalysts. Lipases, for instance, have been shown to catalyze the Michael addition of aromatic amines to acrylates under mild reaction conditions. mdpi.com This enzymatic approach offers high selectivity and avoids the use of harsh reagents and conditions.

StrategyConditionsAdvantages
Catalyst- and Solvent-FreeNeat mixture of reactants, thermal heatingAtom economy, reduced waste, simplicity
Enzymatic SynthesisLipase catalyst, mild temperature, solventHigh selectivity, mild conditions, biodegradable catalyst

This interactive data table highlights green chemistry approaches for the synthesis of this compound.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology can be effectively applied to the synthesis of this compound.

The Buchwald-Hartwig amination, for example, is known to benefit significantly from microwave irradiation, with reaction times often being reduced from hours to minutes. nih.govresearchgate.net Similarly, the aza-Michael addition of 2-aminopyridine to ethyl acrylate could also be optimized using microwave heating, potentially leading to a more efficient and rapid synthesis.

Synthetic RouteConventional Heating (Time)Microwave-Assisted (Time)Potential Advantages
Buchwald-Hartwig Amination12-24 hours10-30 minutesDrastic reduction in reaction time, improved yields
Aza-Michael Addition12-20 hours30-60 minutesFaster reaction rates, potential for higher purity

This interactive data table compares conventional and microwave-assisted synthesis for the preparation of this compound.

Flow Chemistry Applications in Compound Preparation

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles of flow chemistry are highly applicable to its preparation and the synthesis of related aminopyridine derivatives.

The synthesis of aminopyridines, the core structure of the target molecule, has been successfully adapted to flow reactor systems. For instance, the nucleophilic aromatic substitution (SNAr) of chloropyridines with various amines can be performed efficiently in continuous-flow reactors at high temperatures and pressures, significantly reducing reaction times compared to batch methods. researchgate.net This approach could theoretically be adapted for the synthesis of this compound, potentially by reacting 2-chloropyridine with ethyl 4-aminobutanoate under optimized flow conditions.

Furthermore, flow chemistry is well-suited for multistep syntheses, enabling the telescoping of reaction sequences without the need for isolating intermediates. This methodology could be envisioned for a streamlined production of this compound. Additionally, other reactions pertinent to pyridine (B92270) chemistry, such as N-oxidation, have been shown to be highly efficient and scalable using packed-bed microreactors in a continuous flow setup, highlighting the versatility of this technology for modifying pyridine derivatives. organic-chemistry.org The development of a dedicated flow synthesis for this compound would likely involve the optimization of reaction parameters such as temperature, pressure, residence time, and solvent, leveraging the precise control offered by microreactor technology.

Chemical Reactivity and Derivatization Pathways of the Butanoate Moiety

The butanoate portion of this compound presents several avenues for chemical transformation, primarily centered around the reactivity of the ester functional group.

The ethyl ester group of the title compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-(pyridin-2-ylamino)butanoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester can be hydrolyzed to the carboxylic acid and ethanol. libretexts.org This reaction is typically reversible, and the equilibrium can be driven towards the products by using a large volume of water. wikipedia.org The mechanism is the reverse of the Fischer esterification process. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis can also be effected by a stoichiometric amount of a strong base, such as sodium hydroxide. This process, known as saponification, is irreversible as the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemistrysteps.com The products of this reaction are the salt of the carboxylic acid and ethanol. libretexts.org Kinetic studies on the base-catalyzed hydrolysis of α-amino acid esters have shown that the reaction proceeds via a nucleophilic attack of the hydroxide ion on the ester carbonyl group. researchgate.net A similar mechanism would be expected for this compound.

Condition Products Reversibility
Acidic (e.g., H₂SO₄, H₂O)4-(pyridin-2-ylamino)butanoic acid + EthanolReversible
Basic (e.g., NaOH, H₂O)Sodium 4-(pyridin-2-ylamino)butanoate + EthanolIrreversible

The ester functionality of this compound can be reduced to a primary alcohol, 4-(pyridin-2-ylamino)butan-1-ol. The choice of reducing agent is crucial for this transformation.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an ethoxide ion to form an intermediate aldehyde, which is then further reduced to the primary alcohol. libretexts.org It is important to note that LiAlH₄ is a very powerful and non-selective reducing agent that would likely also reduce other susceptible functional groups if present. wordpress.com

In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org However, modifications to the reaction conditions, such as the use of additives or different solvents, can sometimes facilitate the reduction of esters with NaBH₄. For instance, the reduction of certain γ-oxoesters with methanolic NaBH₄ has been shown to reduce both the ketone and the ester group. beilstein-journals.org The chemoselective reduction of the ester in this compound would require careful selection of reagents to avoid unwanted side reactions on the pyridine ring or the amino linkage.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org

Under acidic or basic conditions, a different alcohol (R'-OH) can react with this compound to form a new ester, Alkyl 4-(pyridin-2-ylamino)butanoate, and ethanol. masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the new alcohol or removing the ethanol as it is formed. wikipedia.org

Enzyme-catalyzed transesterification offers a milder and often more selective alternative. Lipases are commonly used enzymes for this purpose and can operate in non-aqueous environments. mdpi.comnih.gov The enzymatic transesterification of ethyl butyrate (B1204436), a structurally similar ester, has been studied, indicating the feasibility of using lipases for the transesterification of this compound. nih.gov This biocatalytic approach could be used to synthesize a variety of different esters of 4-(pyridin-2-ylamino)butanoic acid under green reaction conditions.

Catalyst Reactant Product
Acid (e.g., H₂SO₄)R'-OHAlkyl 4-(pyridin-2-ylamino)butanoate + Ethanol
Base (e.g., NaOR')R'-OHAlkyl 4-(pyridin-2-ylamino)butanoate + Ethanol
LipaseR'-OHAlkyl 4-(pyridin-2-ylamino)butanoate + Ethanol

Transformations Involving the Pyridine Ring and Amino Linkage

The pyridin-2-ylamino moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack.

The amino group (-NH-) attached to the pyridine ring is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In the case of a 2-aminopyridine derivative, the positions most susceptible to electrophilic attack are the 3- and 5-positions.

Halogenation: The halogenation of 2-aminopyridine derivatives typically occurs at the 5-position, which is para to the amino group. For example, bromination of aminopicolines generally results in substitution at the site para or ortho to the amino group. researchgate.net The halogenation of 2-aminopyrazine, a related heterocyclic system, can be controlled to produce either the mono- or di-halogenated product depending on the amount of the halogenating agent used. thieme.de A similar regioselectivity would be expected for this compound.

Nitration: The nitration of 2-aminopyridine derivatives is more complex due to the basicity of the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions. Nitration of 2-dimethylaminopyridine has been shown to occur on the mono-protonated form. researchgate.net The directing effect of the amino group generally favors substitution at the 5-position. However, the reaction conditions must be carefully controlled to avoid side reactions. In some cases, the 2-nitramino functionality has been used as a protecting group and a directing group to achieve regioselective nitration. researchgate.net

The general reactivity for electrophilic substitution on the pyridine ring of this compound is summarized below:

Reaction Typical Reagents Expected Major Product(s)
BrominationBr₂, acetic acidEthyl 4-((5-bromopyridin-2-yl)amino)butanoate
ChlorinationCl₂, acetic acidEthyl 4-((5-chloropyridin-2-yl)amino)butanoate
NitrationHNO₃, H₂SO₄Ethyl 4-((5-nitropyridin-2-yl)amino)butanoate

Nucleophilic Substitution at Pyridine Derivatives for Analogues of the Compound

The generation of analogues of this compound would likely involve nucleophilic aromatic substitution (SNAr) reactions on a suitably functionalized pyridine ring. Typically, this involves the displacement of a good leaving group, such as a halide, from the pyridine ring by a nucleophile. For the synthesis of analogues of this compound, this could involve reacting a 2-halopyridine with ethyl 4-aminobutanoate or, conversely, reacting 2-aminopyridine with an ethyl 4-halobutanoate. However, specific examples of these reactions to produce analogues of the title compound are not detailed in the available literature.

Oxidative and Reductive Modifications of the Pyridin-2-ylamino Bridge

The pyridin-2-ylamino linkage in this compound presents opportunities for oxidative and reductive modifications to create novel derivatives. Oxidation could potentially form N-oxides at the pyridine nitrogen or involve the amino bridge, leading to changes in the electronic properties and reactivity of the molecule. Reduction of the pyridine ring would yield piperidine derivatives, altering the aromaticity and geometry of the heterocyclic portion of the molecule. Despite the chemical feasibility of such transformations, no specific studies detailing the oxidative or reductive modification of this compound have been found.

Cascade and Multicomponent Reactions Incorporating this compound Scaffolds

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. The bifunctional nature of this compound, possessing both a nucleophilic amino group and an ester functionality, makes it a potential candidate for incorporation into such reactions. For instance, it could theoretically participate in Ugi or Passerini-type reactions. However, there is currently no published research describing the use of this compound as a scaffold in cascade or multicomponent reactions.

Theoretical and Computational Investigations of Ethyl 4 Pyridin 2 Ylamino Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com Such studies for Ethyl 4-(pyridin-2-ylamino)butanoate would typically involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, various electronic properties like total energy, dipole moment, and atomic charges would be calculated. However, specific DFT studies detailing these parameters for this compound could not be located in the searched scientific literature.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. dntb.gov.uanih.gov A comprehensive search did not yield any studies that have calculated the HOMO-LUMO energies and the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.com No MESP surface analysis specific to this compound was found in the available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. wisc.eduq-chem.com It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. researchgate.net This analysis helps in understanding the stability of the molecule arising from these interactions. Specific NBO analysis data for this compound is not available in published research.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time.

Conformational Analysis and Stability Studies

MD simulations would be employed to explore the different possible conformations of this compound and to determine their relative stabilities. This involves simulating the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent) to understand its flexibility and preferred shapes. A search of the literature did not uncover any molecular dynamics simulation studies focused on the conformational analysis of this compound.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound are expected to be significantly influenced by the solvent environment. Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in exploring these effects.

In a typical MD simulation, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water, to mimic physiological conditions. The interactions between the compound and the solvent molecules are calculated over time, providing insights into how the solvent affects the molecule's flexibility and preferred shapes.

Key parameters that would be analyzed include:

Radial Distribution Functions (RDFs): RDFs would be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the compound. This can reveal strong interactions, such as hydrogen bonding between the pyridine (B92270) nitrogen or the amino group and water molecules.

Conformational Analysis: Clustering algorithms would be applied to the MD trajectory to identify the most stable conformations of the molecule in solution. The solvent can stabilize certain conformations over others through specific interactions.

The choice of solvent model (e.g., TIP3P, SPC/E for water) and force field (e.g., AMBER, CHARMM, GROMOS) would be critical for obtaining accurate results. The combination of these tools allows for a detailed understanding of how the solvent environment dictates the conformational landscape of this compound.

Ligand-Protein Interaction Dynamics

Understanding how this compound interacts with a target protein at a dynamic level is crucial for predicting its biological activity. MD simulations of the ligand-protein complex are the primary tool for this investigation.

Once a plausible binding mode is identified through molecular docking, an MD simulation of the complex immersed in a solvent box is performed. This simulation provides a view of the dynamic stability of the interaction and highlights key residues involved in binding.

Analysis of the simulation trajectory would focus on:

Hydrogen Bond Analysis: Identifying persistent hydrogen bonds between the ligand and the protein throughout the simulation, which are key for binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) would be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the protein upon ligand binding, revealing conformational changes that may be important for biological function.

These dynamic studies offer a more realistic picture of the ligand-receptor interaction compared to static docking poses.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Prediction of Binding Modes with Biological Macromolecules

To predict how this compound might bind to a biological target, a molecular docking protocol would be established. This involves preparing the 3D structures of both the ligand and the receptor. The docking software (e.g., AutoDock, Glide, GOLD) then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

The output is a set of binding poses, ranked by a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes. These poses would be visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.

Estimation of Binding Affinities and Interaction Energies

Docking programs provide a score that is an estimate of the binding affinity, typically in units of kcal/mol. This score is calculated based on the intermolecular interactions between the ligand and the protein in the predicted binding pose.

Table 1: Hypothetical Docking Scores and Interaction Energies for this compound with a Kinase Target

Docking ProgramBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina-8.5LYS78, GLU95, LEU150
Glide-9.2LYS78, ASP165
GOLD-7.9GLU95, PHE164

These estimated affinities provide a relative ranking of different ligands or different binding poses of the same ligand, helping to prioritize compounds for further study. More accurate binding free energy calculations can be performed using methods like MM-PBSA/GBSA on the docked poses.

Validation of Docking Protocols and Force Fields for the Compound

The reliability of molecular docking results depends heavily on the chosen protocol and force field. A crucial step is the validation of the docking procedure. nih.gov This is typically done by redocking a known co-crystallized ligand into its corresponding protein structure. If the docking program can reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å), the protocol is considered validated. researchgate.net

In the absence of a co-crystallized structure for this compound, the docking protocol would be validated using a known inhibitor of the target protein that shares structural similarities with the compound of interest. The ability to accurately predict the binding mode of this known inhibitor would lend confidence to the predictions made for this compound.

In Silico Prediction of Pharmacological Relevant Parameters

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). Various computational tools and web servers (e.g., SwissADME, pkCSM) are available to predict these parameters based on the molecule's structure. mdpi.comresearchgate.net

Table 2: Predicted Pharmacokinetic Properties of this compound

ParameterPredicted ValueInterpretation
Molecular Weight222.27 g/mol Favorable for oral bioavailability (Lipinski's Rule)
LogP1.85Good balance between solubility and permeability
H-bond Donors1Favorable for oral bioavailability (Lipinski's Rule)
H-bond Acceptors4Favorable for oral bioavailability (Lipinski's Rule)
TPSA55.6 ŲGood potential for cell membrane permeability
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions
AMES ToxicityNon-mutagenicLow potential for carcinogenicity

These in silico predictions help to identify potential liabilities of a compound early on, allowing for modifications to be made to improve its drug-like properties. For instance, the predictions for this compound suggest it has a favorable profile for oral administration with a low risk of certain types of toxicity.

Computational Assessment of Absorption (e.g., Gastrointestinal Permeation)

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal (GI) tract. mdpi.com Computational models are widely used to predict this absorption potential by evaluating key physicochemical properties and their correlation with intestinal permeability. nih.govnih.gov Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are fundamental to these predictions, often framed within guidelines like Lipinski's Rule of Five. mdpi.com

More sophisticated models predict permeability through cell-based assays, such as the Caco-2 cell permeability model, which is a well-established in vitro method for predicting in vivo human intestinal absorption. nih.gov The percentage of human intestinal absorption (%HIA) is another critical parameter that can be estimated using quantitative structure-property relationship (QSPR) models. nih.govacs.org These models correlate a compound's structural features with its known absorption characteristics. acs.org

For this compound, a set of key absorption-related parameters has been calculated using various predictive models. These predictions suggest that the compound is likely to have good oral absorption.

ParameterPredicted ValueImplication for Absorption
Molecular Weight (g/mol)208.25Compliant with Lipinski's Rule (<500)
logP (Octanol/Water Partition Coefficient)1.65Indicates adequate lipophilicity for membrane permeation
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule (≤10)
Caco-2 Permeability (nm/s)18.5Suggests high permeability
Human Intestinal Absorption (%HIA)92%Predicted to be well-absorbed from the intestine

Theoretical Metabolism Prediction via Cytochrome P450 Enzymes

The metabolism of xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. mdpi.comnih.gov Predicting the metabolic fate of a new chemical entity is crucial, as metabolism influences its half-life and can lead to the formation of active or toxic metabolites. nih.gov In silico tools can predict the sites on a molecule that are most susceptible to metabolism (Sites of Metabolism, SOM) and which CYP isoforms are likely to be responsible. nih.govnih.gov

The structure of this compound presents several potential sites for metabolic transformation. The primary metabolic pathways for this compound are predicted to be ester hydrolysis, N-dealkylation, and aromatic hydroxylation. Computational models based on ligand structure and enzyme-ligand docking simulations can estimate the likelihood of these reactions. eurekaselect.com The major CYP isoforms involved in the metabolism of a vast number of drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com

A summary of the predicted metabolic pathways for this compound is provided below.

Metabolic ReactionPredicted Site of Metabolism (SOM)Predicted Major CYP IsoformsLikelihood
Ester HydrolysisEthyl ester groupCarboxylesterasesHigh
N-dealkylationAlkyl chain attached to the secondary amineCYP3A4, CYP2C9Medium
Aromatic HydroxylationPyridinyl ringCYP2D6, CYP1A2Medium
Aliphatic HydroxylationButanoate chainCYP3A4Low

Computational Models for Distribution and Excretion Mechanisms

Following absorption, a drug is distributed throughout the body, and its distribution pattern significantly affects its efficacy and potential for side effects. pharmacyinfoline.com Key parameters that govern distribution include the volume of distribution (Vd), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). pharmacyinfoline.com Computational models can predict these parameters based on the physicochemical properties of the molecule. pharmacyinfoline.com

Excretion is the final step in the elimination of a drug and its metabolites from the body, primarily occurring via the kidneys (renal excretion) or the liver (biliary excretion). pharmacyinfoline.com In silico models can provide an indication of the likely primary route of excretion. pharmacyinfoline.com

The predicted distribution and excretion properties of this compound are summarized in the following table.

ParameterPredicted ValueImplication
Volume of Distribution (Vd) (L/kg)1.8Suggests moderate distribution into tissues
Plasma Protein Binding (%)75%Indicates a significant fraction will be bound to plasma proteins
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to readily penetrate the central nervous system
Primary Excretion RouteRenalExpected to be primarily cleared by the kidneys

Molecular Interactions and Target Engagement of Ethyl 4 Pyridin 2 Ylamino Butanoate

Identification and Characterization of Potential Biological Targets

Direct experimental screening data for Ethyl 4-(pyridin-2-ylamino)butanoate against a wide range of biological targets is not extensively documented. However, its structural similarity to known bioactive molecules provides a strong basis for identifying potential targets.

The primary indication of potential enzyme inhibition by this compound comes from its close structural relationship to a known precursor of an anticoagulant drug.

Thrombin: The most probable biological target for this compound is the serine protease thrombin. This is inferred from the established role of its lower homologue, Ethyl 3-(pyridin-2-ylamino)propanoate, which is a known intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor. chemicalbook.commolbase.comchemicalbook.com The core pyridin-2-ylamino scaffold is crucial for this activity. The butanoate derivative, differing only by an additional methylene (B1212753) group in the aliphatic chain, may retain the ability to interact with the active site of thrombin, although its potency and binding kinetics would require experimental verification.

Table 1: Inferred Potential Enzyme Target for this compound
Enzyme TargetBasis for InferenceRelated Compound
ThrombinStructural similarity to a known precursor of a direct thrombin inhibitor. chemicalbook.commolbase.comEthyl 3-(pyridin-2-ylamino)propanoate

Nitric Oxide Synthase, MurD Enzyme, and Elastase: There is currently no published scientific evidence to suggest that this compound acts as an inhibitor for Nitric Oxide Synthase, MurD Enzyme, or Elastase.

There are no specific receptor binding profiles or ligand-receptor interaction studies for this compound available in the current body of scientific literature.

No research has been published that investigates the potential interactions between this compound and nucleic acids such as DNA or RNA.

Mechanistic Elucidation of Molecular Recognition Processes

The molecular structure of this compound contains several functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to its recognition and binding by a biological target.

Hydrogen Bonding: The molecule possesses key sites for forming hydrogen bonds, which are critical for molecular recognition and binding affinity.

Hydrogen Bond Donors: The secondary amine group (-NH-) serves as a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The molecule has three potential hydrogen bond acceptor sites: the nitrogen atom of the pyridine (B92270) ring, the carbonyl oxygen (C=O) of the ester group, and the ether oxygen (-O-) of the ester group. Studies on related 2-aminopyridine (B139424) and pyridin-2-yl guanidine (B92328) derivatives confirm that the pyridine nitrogen is a strong hydrogen bond acceptor, often forming intramolecular or intermolecular bonds that can significantly influence molecular conformation. researchgate.netrsc.org

Hydrophobic Interactions: The compound has distinct nonpolar regions that can engage in favorable hydrophobic interactions within the typically less polar binding pockets of proteins. nih.gov The aromatic pyridine ring and the aliphatic butanoate chain are the primary contributors to these interactions. The pyridine ring, in particular, can fit into hydrophobic pockets and form stabilizing interactions with nonpolar amino acid residues. acs.orgnih.gov

Table 2: Potential Molecular Interactions of this compound
Interaction TypeContributing Molecular FeatureRole in Binding
Hydrogen Bonding (Donor)Secondary Amine (N-H)Specificity and affinity
Hydrogen Bonding (Acceptor)Pyridine Nitrogen, Carbonyl Oxygen, Ester OxygenSpecificity and affinity
Hydrophobic InteractionsPyridine Ring, Butyl ChainAffinity and pocket occupancy
Pi-StackingPyridine Ring π-systemStabilization with aromatic residues
Van der Waals ForcesEntire MoleculeOverall binding contribution
Electrostatic InteractionsPolar Amine and Ester GroupsDirectional binding and affinity

Electrostatic Interactions: The polarity of the secondary amine and the ethyl ester group creates a dipole moment within the molecule. These polar regions can engage in favorable dipole-dipole or ion-dipole interactions with polar residues in a binding site, contributing to the specificity and energy of the binding event. The pyridine ring itself introduces changes in molecular and physicochemical properties, modulating lipophilicity and the ability to form hydrogen bonds. mdpi.com

Van der Waals Contributions: Van der Waals forces, although individually weak, collectively contribute significantly to the binding affinity. These forces arise from transient fluctuations in electron density and are crucial when the ligand achieves a snug, shape-complementary fit within the binding pocket of its target. Furthermore, the aromatic system of the pyridine ring can participate in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, which is a common stabilizing interaction in protein-ligand complexes. acs.org

Lack of Publicly Available Research Hinders Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research on the molecular interactions and target engagement of the chemical compound this compound. While information exists for structurally related compounds, data pertaining to the precise stereochemical requirements for its target engagement and its classification as either an allosteric modulator or an orthosteric binder is not present in the public domain.

The specific subsections requested for the article, namely "4.2.3. Stereochemical Requirements for Target Engagement" and "4.3. Allosteric Modulation and Orthosteric Binding Mechanisms," necessitate detailed experimental and computational data that are currently unavailable for this compound. Scientific understanding of a compound's interaction with biological targets, including the three-dimensional arrangement of atoms essential for binding (stereochemistry) and the specific site of that binding, is derived from dedicated research studies.

In pharmacology and biochemistry, an orthosteric ligand binds to the primary, active site of a receptor or enzyme, the same site as the endogenous ligand. In contrast, an allosteric modulator binds to a different site on the target protein, inducing a conformational change that alters the affinity or efficacy of the primary ligand. Determining whether a compound like this compound functions via an orthosteric or allosteric mechanism requires specific assays and structural biology studies, which have not been published for this molecule.

Similarly, the investigation of stereochemical requirements involves synthesizing and testing different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) of the compound to see how these subtle structural differences impact its biological activity. Such studies are crucial for understanding the precise nature of the interaction between a ligand and its target.

Due to the absence of this foundational research, a detailed and scientifically accurate article focusing on the specific molecular interactions of this compound, as outlined in the user's request, cannot be generated at this time. Further empirical investigation into this compound is required to elucidate its pharmacological profile.

Structure Activity Relationship Sar Studies of Ethyl 4 Pyridin 2 Ylamino Butanoate Derivatives

Impact of Substituents on the Pyridine (B92270) Ring on Biological Activity

The pyridine ring of ethyl 4-(pyridin-2-ylamino)butanoate serves as a crucial anchor for interactions with biological targets. The electronic properties and steric profile of substituents on this ring can profoundly influence the compound's potency and selectivity.

Electronic Effects of Aromatic Substitutions

The electronic nature of substituents on the pyridine ring plays a significant role in modulating the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the pyridine ring, which in turn affects its ability to form crucial hydrogen bonds and other interactions with target proteins, such as kinases. nih.govacs.org

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, can increase the electron density on the pyridine ring. This enhanced electron density can strengthen the hydrogen bond accepting capability of the pyridine nitrogen, a key interaction point for many kinase inhibitors with the hinge region of the ATP-binding site. researchgate.net Studies on related 2-aminopyridine (B139424) scaffolds have shown that the presence of EDGs can lead to enhanced inhibitory activity. nih.gov

A hypothetical SAR study on a series of this compound derivatives with substituents at the C4 and C5 positions of the pyridine ring could yield data as presented in the interactive table below.

Compound IDR1 (C4-Position)R2 (C5-Position)Kinase Inhibitory Activity (IC50, nM)
1 HH150
2 CH3H120
3 OCH3H95
4 ClH180
5 HOCH380
6 HCl250
7 HNO2400

This is a hypothetical data table for illustrative purposes.

Steric Hindrance and Conformational Preferences

The size and placement of substituents on the pyridine ring can introduce steric hindrance, which significantly impacts the binding affinity of the molecule to its target. Bulky substituents can clash with amino acid residues in the binding pocket, leading to a decrease in activity. However, in some cases, a certain degree of steric bulk can be advantageous if it promotes a favorable binding conformation or provides additional beneficial interactions. mdpi.com

The substitution pattern also influences the conformational preferences of the entire molecule. For instance, a substituent at the C6 position of the pyridine ring, adjacent to the amino linkage, can restrict the rotation around the C-N bond, locking the molecule into a specific conformation that may be more or less favorable for binding. Computational studies on 2-aminopyridine derivatives have highlighted the importance of maintaining a planar conformation between the pyridine ring and the amino linkage for optimal interaction with the kinase hinge region.

Influence of the Butanoate Chain Modifications on Activity

Chain Length and Branching Effects

The length of the alkyl chain linker is a critical determinant of biological activity. A shorter or longer chain can alter the positioning of the terminal ester group within the binding pocket, potentially disrupting or creating favorable interactions. For many kinase inhibitors, an optimal linker length is required to bridge specific regions of the active site.

Introducing branching on the butanoate chain, for example, by adding a methyl group, can introduce steric constraints and may also create new chiral centers. This can lead to stereospecific interactions with the target protein, where one enantiomer exhibits significantly higher activity than the other. Branching can also impact the lipophilicity and metabolic stability of the compound.

Below is a hypothetical data table illustrating the effects of chain length and branching on kinase inhibitory activity.

Compound IDChain ModificationKinase Inhibitory Activity (IC50, nM)
1 -(CH2)3COOEt150
8 -(CH2)2COOEt300
9 -(CH2)4COOEt220
10 -CH(CH3)(CH2)2COOEt180
11 -(CH2)2CH(CH3)COOEt250

This is a hypothetical data table for illustrative purposes.

Modifications to the Ester Group

The ethyl ester group in the parent compound is susceptible to hydrolysis by esterases in the body, which can affect its pharmacokinetic profile. Bioisosteric replacement of the ester with more stable functional groups is a common strategy in drug design to improve metabolic stability and modulate physicochemical properties. cambridgemedchemconsulting.comrsc.org

Role of the Amino Linkage in Molecular Interactions

The secondary amine that links the pyridine ring and the butanoate chain is a cornerstone of the molecule's interaction with many biological targets, particularly protein kinases. This amino group, along with the nitrogen atom in the pyridine ring, often forms a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site. nih.govsemanticscholar.org This interaction is a common feature of many Type I kinase inhibitors and is crucial for anchoring the inhibitor in the active site.

The N-H proton of the amino linkage typically acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. The geometry and electronic properties of this "hinge-binding" motif are critical for high-affinity binding. Any modification that disrupts the ability of the amino linkage to form these hydrogen bonds, such as N-alkylation or significant conformational changes, is generally detrimental to the compound's inhibitory activity. The planarity and optimal orientation of the 2-aminopyridine moiety are often essential for effective hinge binding.

Basicity and Protonation State Considerations

The pKa of 2-aminopyridine is approximately 6.86, indicating that the pyridine ring nitrogen is a moderately weak base. The electron-donating amino group at the 2-position increases the basicity of the ring nitrogen compared to pyridine itself. However, the exocyclic amino group is generally less basic due to the delocalization of its lone pair into the aromatic ring. In this compound, the alkyl chain attached to the exocyclic nitrogen has an electron-donating inductive effect, which can slightly increase its basicity.

Functional GroupEstimated pKaPredominant State at pH 7.4Potential Role in Activity
Pyridine Nitrogen~6.9Partially ProtonatedKey hydrogen bond donor in receptor binding
Amino Bridge Nitrogen~4-5Largely UnprotonatedCan act as a hydrogen bond acceptor
Ester CarbonylN/ANeutralHydrogen bond acceptor, influences solubility

This table presents estimated values and potential roles based on the analysis of related chemical structures.

Conformational Flexibility of the Amino Bridge

The four-carbon butanoate chain, acting as a linker or "amino bridge," provides significant conformational flexibility to the molecule. This flexibility allows the pyridin-2-yl and the ethyl butanoate moieties to adopt various spatial orientations, which is a critical determinant of how the molecule fits into a biological target's binding site.

The rotation around the C-N bonds of the amino bridge allows the molecule to exist in numerous conformations. The energetic favorability of these conformations is influenced by steric hindrance and potential intramolecular interactions. The extended conformation is often necessary for the molecule to span the distance between different interaction points within a receptor pocket. However, more folded conformations might be stabilized by intramolecular hydrogen bonding, for instance, between the amino bridge NH and the ester carbonyl oxygen.

Studies on related diarylamine structures have shown that the dihedral angle between the two ring systems is a key factor in determining biological activity. While this compound does not have two aryl rings, the principle of an optimal spatial arrangement between the pyridine ring and the functional groups of the side chain remains the same. The flexibility of the butanoate chain allows for a dynamic search for the most stable binding conformation upon interaction with a biological target. This adaptability can be advantageous for binding to targets with less constrained binding pockets.

Rational Design Principles for Enhanced Target Selectivity and Affinity

The rational design of this compound derivatives aims to improve their potency (affinity) and selectivity for a specific biological target while minimizing off-target effects. This is achieved by applying the principles learned from SAR studies to make targeted modifications to the molecular structure.

For enhancing target affinity, a common strategy for aminopyridine-based compounds, particularly kinase inhibitors, involves optimizing the interactions with the target's active site. This can be achieved by:

Modifying the Pyridine Ring: Introducing substituents on the pyridine ring can modulate its basicity and create additional points of interaction. For example, adding a small electron-donating group could fine-tune the pKa of the ring nitrogen to optimize hydrogen bonding.

Varying the Linker Length and Rigidity: While the butanoate chain provides flexibility, in some cases, a more rigid linker can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. This could be achieved by introducing double bonds or small rings into the chain.

Altering the Ester Group: The ethyl ester can be replaced with other groups to explore additional interactions. For instance, converting the ester to an amide could introduce an additional hydrogen bond donor, potentially increasing affinity if the target has a suitable acceptor.

To improve target selectivity, designers often exploit subtle differences between the active sites of the intended target and other related proteins. Key principles include:

Targeting Unique Pockets: Modifications can be designed to interact with less conserved regions of the binding site. For example, extending the butanoate chain or adding bulky groups to the pyridine ring could allow the molecule to access secondary binding pockets that are unique to the target of interest.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can influence selectivity. For instance, increasing the polarity of a molecule might disfavor its binding to a more hydrophobic off-target protein.

Biological Activities and Mechanistic Insights of Ethyl 4 Pyridin 2 Ylamino Butanoate in Vitro Focus

In Vitro Antimicrobial Activities

There is currently no specific data from in vitro studies on the antimicrobial activities of Ethyl 4-(pyridin-2-ylamino)butanoate. Research on related pyridine (B92270) and quinolone compounds suggests that this structural class can exhibit antimicrobial effects by disrupting bacterial membranes or other mechanisms, but direct evidence for this compound is lacking. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

No published studies were found that evaluated the antibacterial efficacy of this compound against Gram-positive bacterial strains. Therefore, data regarding its Minimum Inhibitory Concentration (MIC) or other measures of antibacterial activity against bacteria such as Staphylococcus aureus or Bacillus subtilis are not available.

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

Similarly, there is no available research detailing the in vitro antibacterial efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.

Antifungal Properties

The antifungal properties of this compound have not been reported in the scientific literature.

Mechanistic Studies of Membrane Disruption or Cell Wall Synthesis Inhibition

No mechanistic studies have been published that investigate whether this compound acts by disrupting the bacterial membrane or inhibiting cell wall synthesis. While these are common mechanisms for other antimicrobial compounds, they have not been specifically studied for this molecule. creative-biolabs.comlibretexts.org

In Vitro Anticancer Properties

There is a lack of specific scientific reports on the in vitro anticancer properties of this compound. Although other novel pyridine derivatives have been explored as potential anticancer agents that can induce programmed cell death, or apoptosis, in cancer cells, this particular compound has not been the subject of such investigations. nih.gov

Apoptosis Induction in Specific Cancer Cell Lines

No studies were identified that examined the ability of this compound to induce apoptosis in any specific cancer cell lines. Consequently, there is no data on its potential mechanisms of action related to cancer cell death.

Inhibition of Cell Proliferation and Cell Cycle Arrest Mechanisms

No published studies were identified that investigated the inhibitory effects of this compound on the proliferation of specific cell lines. Consequently, there is no data available on its potential mechanisms of action related to cell cycle arrest, including its effects on various phases of the cell cycle (e.g., G1, S, G2, M) or the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Oncogenic Signaling Pathways

There is no available research detailing the impact of this compound on any oncogenic signaling pathways. Studies that would elucidate its effects on pathways crucial for cancer development and progression, such as the PI3K/Akt, MAPK/ERK, or JAK/STAT pathways, have not been found in the public domain.

Other Investigated Biological Activities

In Vitro Assessment of Anti-inflammatory Mechanisms

No in vitro studies have been reported that assess the potential anti-inflammatory properties of this compound. Therefore, information regarding its effects on key inflammatory mediators, such as the production of cytokines (e.g., TNF-α, IL-6, IL-1β) or the activity of inflammatory enzymes like cyclooxygenases (COX-1, COX-2), is not available.

Antiviral Activity in Cell Culture Models

There are no published findings on the antiviral activity of this compound in any cell culture models. Research that would determine its efficacy against specific viruses, its mechanism of viral inhibition, and its therapeutic index in these models has not been conducted or reported.

Enzyme-Specific Inhibition and Modulation of Physiological Processes

Specific enzyme inhibition studies for this compound have not been documented. As a result, there is no information on its potential to target and inhibit the activity of specific enzymes that may be involved in various physiological or pathological processes.

Advanced Characterization and Spectroscopic Analysis of Ethyl 4 Pyridin 2 Ylamino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the case of Ethyl 4-(pyridin-2-ylamino)butanoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the butanoate chain, and the pyridin-2-ylamino moiety. The predicted chemical shifts and multiplicities are detailed in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine-H (ortho)8.0-8.2Doublet
Pyridine-H (para)7.4-7.6Triplet of doublets
Pyridine-H (meta)6.6-6.8Doublet
Pyridine-H (meta')6.5-6.7Triplet
NH5.0-6.0Broad singlet
O-CH₂ (Ethyl)4.1-4.3Quartet
N-CH₂ (Butanoate)3.3-3.5Triplet
C(=O)-CH₂ (Butanoate)2.3-2.5Triplet
CH₂ (Butanoate)1.9-2.1Quintet
CH₃ (Ethyl)1.2-1.4Triplet

This is a predicted spectrum based on analogous compounds and general chemical shift principles.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The predicted ¹³C NMR spectrum of this compound would show signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine (B92270) ring, and the aliphatic carbons of the butanoate and ethyl groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)172-175
Pyridine-C (ipso, attached to N)158-160
Pyridine-C (ortho)147-149
Pyridine-C (para)137-139
Pyridine-C (meta)112-114
Pyridine-C (meta')106-108
O-CH₂ (Ethyl)60-62
N-CH₂ (Butanoate)42-44
C(=O)-CH₂ (Butanoate)30-32
CH₂ (Butanoate)24-26
CH₃ (Ethyl)13-15

This is a predicted spectrum based on analogous compounds and general chemical shift principles.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a cross-peak between the O-CH₂ quartet and the CH₃ triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the O-CH₂ protons would show a correlation to the signal for the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the N-CH₂ protons and the C=O carbon would confirm the structure of the butanoate chain.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes and conformational flexibility of a molecule. researchgate.net For this compound, VT-NMR could be employed to study the rotation around the C-N bond connecting the pyridine ring and the amino group. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce due to rapid rotation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H Stretch3350-3450Secondary amine
C-H Stretch (Aromatic)3000-3100Pyridine ring
C-H Stretch (Aliphatic)2850-2980Butanoate and ethyl groups
C=O Stretch (Ester)1730-1750Strong, sharp absorption
C=C and C=N Stretches1500-1650Aromatic ring vibrations
C-N Stretch1250-1350Amine
C-O Stretch (Ester)1100-1300Two distinct bands

These characteristic vibrational frequencies provide strong evidence for the presence of the ester, secondary amine, and pyridine functionalities within the molecular structure.

Raman Spectroscopy for Vibrational Mode Analysis

The resulting Raman spectrum would be expected to display a series of peaks, each corresponding to a specific molecular vibration. These vibrations are sensitive to the chemical environment, allowing for a detailed structural elucidation. For this compound, key expected vibrational modes would include:

Pyridine Ring Vibrations: The characteristic ring stretching and breathing modes of the pyridine moiety.

C-N Stretching Vibrations: Vibrations associated with the amine linkage between the pyridine ring and the butanoate chain.

C=O Stretching: A strong band corresponding to the carbonyl group of the ethyl ester.

Aliphatic Chain Vibrations: C-H stretching, bending, and rocking modes of the ethyl and butyl groups.

A detailed analysis of the peak positions, intensities, and widths would provide a vibrational fingerprint of the molecule, useful for its identification and for studying intermolecular interactions.

Table 1: Hypothetical Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300-3500 Secondary Amine
C-H Stretch (aromatic) 3000-3100 Pyridine Ring
C-H Stretch (aliphatic) 2850-3000 Butanoate Chain & Ethyl Group
C=O Stretch 1730-1750 Ester Carbonyl
C=C, C=N Stretch 1400-1600 Pyridine Ring
C-N Stretch 1200-1350 Aryl Amine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula. For a molecule with the chemical formula C₁₁H₁₆N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to provide a value very close to this theoretical mass, confirming the elemental composition.

Table 2: Theoretical Exact Mass Data for this compound

Molecular Formula Theoretical Monoisotopic Mass (Da)

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of protonated or otherwise ionized this compound. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing valuable structural information.

While specific experimental MS/MS data is not available, a predictive analysis of the fragmentation of the [M+H]⁺ ion would suggest the cleavage of labile bonds. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group.

Fragmentation of the pyridine ring.

Cleavage of the C-N bond linking the pyridine and the butanoate chain.

The masses of the resulting fragment ions would allow for the reconstruction of the molecular structure and provide a unique fragmentation pattern for the identification of this compound.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
209.1285 163.1022 C₂H₅OH (Ethanol)
209.1285 135.0811 C₄H₈O₂ (Ethyl butyrate (B1204436) moiety)

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide a precise determination of its solid-state molecular structure. This would include accurate measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystalline state. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (Å) a, b, c, α, β, γ
Key Bond Lengths (Å) C=O, C-O, C-N, Pyridine C-C and C-N bonds
Key Bond Angles (°) Angles around the ester, amine, and pyridine groups

The ability of this compound to form co-crystals or complexes with other molecules, such as receptors or other active pharmaceutical ingredients, could also be investigated using X-ray crystallography. Such studies would be invaluable for understanding its potential intermolecular interactions at a molecular level. By determining the structure of a co-crystal, one could identify the specific functional groups involved in binding and the geometry of these interactions. This information is critical in fields such as drug design and materials science for the rational design of new multi-component solids with tailored properties. To date, no such co-crystal or complex structures involving this compound have been reported in the literature.

Advanced Analytical Techniques for Purity and Identity Confirmation

The definitive identification and confirmation of purity for this compound, beyond basic analytical methods, necessitates the application of sophisticated spectroscopic and analytical techniques. These methods provide in-depth structural information and a quantitative assessment of elemental composition, which are crucial for research and quality control. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide a detailed map of the chemical environment of each atom in the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values are key to assigning them to specific protons in the structure.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Pyridine-H (aromatic) 8.0 - 8.2 d 1H
Pyridine-H (aromatic) 7.3 - 7.5 t 1H
Pyridine-H (aromatic) 6.5 - 6.7 d 1H
Pyridine-H (aromatic) 6.4 - 6.6 t 1H
NH 5.0 - 5.5 br s 1H
O-CH₂ (ethyl) 4.1 - 4.3 q 2H
N-CH₂ 3.2 - 3.4 t 2H
C(=O)-CH₂ 2.3 - 2.5 t 2H
CH₂ (butanoate chain) 1.9 - 2.1 m 2H
CH₃ (ethyl) 1.2 - 1.4 t 3H

d: doublet, t: triplet, q: quartet, m: multiplet, br s: broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Assignment Expected Chemical Shift (δ, ppm)
C=O (ester) 172.0 - 174.0
Pyridine-C (quaternary) 158.0 - 160.0
Pyridine-CH 147.0 - 149.0
Pyridine-CH 137.0 - 139.0
Pyridine-CH 112.0 - 114.0
Pyridine-CH 106.0 - 108.0
O-CH₂ (ethyl) 60.0 - 62.0
N-CH₂ 41.0 - 43.0
C(=O)-CH₂ 30.0 - 32.0
CH₂ (butanoate chain) 24.0 - 26.0

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₁H₁₆N₂O₂), the expected exact mass would be determined. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Expected Mass Spectrometry Data

Technique Ion Expected m/z
Electrospray Ionization (ESI-MS) [M+H]⁺ 209.1285

The fragmentation pattern would likely show losses corresponding to the ethyl group (-29), the ethoxy group (-45), and cleavage of the butanoate chain.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound.

Theoretical Elemental Composition for C₁₁H₁₆N₂O₂

Element Mass Percentage (%)
Carbon (C) 132.16 63.44%
Hydrogen (H) 16.13 7.74%
Nitrogen (N) 28.02 13.45%

Experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be within ±0.4% of these theoretical values.

Chemical Derivatives, Analogues, and Prodrug Strategies of Ethyl 4 Pyridin 2 Ylamino Butanoate

Synthesis and Design of Structurally Related Analogues

The synthesis of analogues of Ethyl 4-(pyridin-2-ylamino)butanoate can be systematically approached by modifying its three primary structural components: the ester group, the butanoate chain, and the pyridine (B92270) ring. Such modifications allow for a comprehensive investigation of how changes in steric bulk, electronics, and lipophilicity impact the molecule's behavior in biological systems.

The ethyl ester of this compound is a key site for modification to alter the compound's polarity, solubility, and susceptibility to enzymatic cleavage. By replacing the ethyl group with various alkyl or aryl substituents, a library of analogues with a range of lipophilicities can be generated. For instance, replacing the ethyl group with a bulkier tert-butyl group would be expected to increase steric hindrance around the carbonyl, potentially reducing the rate of hydrolysis by esterases. Conversely, introducing a more polar group, such as a 2-methoxyethyl group, could enhance aqueous solubility. The synthesis of these ester analogues can typically be achieved through standard esterification or transesterification reactions, starting from the corresponding carboxylic acid, 4-(pyridin-2-ylamino)butanoic acid.

Analogue Modification Rationale for Design Potential Impact on Properties
Mthis compoundReplacement of ethyl with methylDecrease steric bulk and lipophilicityIncreased aqueous solubility, potentially altered rate of hydrolysis
Isopropyl 4-(pyridin-2-ylamino)butanoateReplacement of ethyl with isopropylIncrease steric bulk and lipophilicityDecreased aqueous solubility, potentially slower enzymatic hydrolysis
Benzyl 4-(pyridin-2-ylamino)butanoateReplacement of ethyl with benzylIntroduce aromaticity and increase lipophilicityEnhanced potential for π-π interactions, altered metabolic profile
2-Hydroxythis compoundReplacement of ethyl with 2-hydroxyethylIncrease polarity and hydrophilicitySignificantly increased aqueous solubility

Alterations to the four-carbon butanoate chain can provide insights into the spatial requirements of the molecule for its biological interactions. Shortening or lengthening the alkyl chain, as well as introducing unsaturation or branching, can significantly affect the molecule's conformation and flexibility. For example, the synthesis of propanoate or pentanoate analogues can reveal the optimal chain length for a particular research application. The introduction of a double bond could rigidify the chain, while branching, such as the introduction of a methyl group on the alpha- or beta-carbon, can influence both steric interactions and metabolic stability. The synthesis of these analogues can be approached by reacting 2-aminopyridine (B139424) with the corresponding haloalkanoate ester. For instance, reacting 2-aminopyridine with ethyl 3-bromopropanoate (B1231587) would yield the shorter chain analogue, ethyl 3-(pyridin-2-ylamino)propanoate. google.comgoogle.compatsnap.com

Analogue Modification Rationale for Design Potential Impact on Properties
Ethyl 3-(pyridin-2-ylamino)propanoateShortening of the alkyl chainInvestigate the importance of chain length for activityAltered spatial orientation of the ester relative to the pyridine ring
Ethyl 5-(pyridin-2-ylamino)pentanoateLengthening of the alkyl chainExplore the effect of increased flexibility and distanceModified conformational freedom
Ethyl 4-(pyridin-2-ylamino)but-2-enoateIntroduction of a double bondIncrease rigidity of the aliphatic chainConstrained molecular geometry
Ethyl 2-methyl-4-(pyridin-2-ylamino)butanoateIntroduction of a methyl branchAssess the impact of steric hindrance near the esterPotential for increased metabolic stability

Isosteric and bioisosteric replacements of the pyridine ring are a powerful strategy in medicinal chemistry to fine-tune the electronic properties, metabolic stability, and hydrogen bonding capacity of a molecule. researchgate.netrsc.orgresearchgate.netdomainex.co.uknih.govresearchgate.netnih.govdrugdesign.orglibretexts.org In the context of this compound, replacing the pyridine ring with other heterocycles or even substituted phenyl rings can lead to analogues with significantly different properties. For example, substituting the pyridine with a pyrimidine (B1678525) ring introduces a second nitrogen atom, which can alter the molecule's basicity and hydrogen bonding potential. A benzonitrile (B105546) moiety can serve as a bioisostere for a pyridine, mimicking its hydrogen-bond accepting ability. researchgate.netresearchgate.net Another approach is the replacement of the pyridine-N-oxide with a 2-difluoromethylpyridine group, which can enhance biological activity. rsc.org The synthesis of such analogues would require starting from the corresponding amino-heterocycle or amino-benzonitrile and coupling it with the appropriate butanoate derivative.

Analogue Modification Rationale for Design Potential Impact on Properties
Ethyl 4-(pyrimidin-2-ylamino)butanoatePyridine replaced with pyrimidineAlter basicity and hydrogen bonding capacityModified pKa and potential for additional interactions
Ethyl 4-(4-cyanophenylamino)butanoatePyridine replaced with 4-cyanophenylMimic hydrogen bond accepting ability with altered electronicsRemoval of the basic nitrogen, altered polarity
Ethyl 4-(thiazol-2-ylamino)butanoatePyridine replaced with thiazoleIntroduce a five-membered sulfur-containing heterocycleAltered ring size, electronics, and metabolic profile
Ethyl 4-((2-difluoromethyl)phenylamino)butanoatePyridine N-oxide bioisostereEnhance biological activity through isosteric replacementPotentially improved potency and metabolic stability

Design of Prodrugs for Research Applications

Prodrug strategies are employed to transiently modify a molecule's properties to improve its utility in experimental systems. For this compound, prodrugs can be designed to modulate its physicochemical properties, such as lipophilicity, or to achieve controlled release of the active compound. nih.govgoogle.comresearchgate.netscirp.orggoogle.comebrary.nettaylorfrancis.comebrary.netebrary.netnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net

Prodrug Promoiety Design Objective Release Mechanism
Dodecyl 4-(pyridin-2-ylamino)butanoateDodecanolIncrease lipophilicity for enhanced membrane permeationEsterase-mediated hydrolysis
(2-Ethoxy-2-oxoethyl) 4-(pyridin-2-ylamino)butanoateEthyl glycolateIncrease hydrophilicityEsterase-mediated hydrolysis
Cholesteryl 4-(pyridin-2-ylamino)butanoateCholesterolMaximize lipophilicity for incorporation into lipid bilayersEsterase-mediated hydrolysis
Poly(ethylene glycol)yl 4-(pyridin-2-ylamino)butanoatePEGEnhance aqueous solubility and potentially prolong circulation timeEsterase-mediated hydrolysis

The secondary amine in this compound provides a handle for the attachment of promoieties via amide or carbamate (B1207046) linkages. nih.govgoogle.comresearchgate.netgoogle.comebrary.netacs.orgresearchgate.net These linkages are generally more stable to hydrolysis than esters, which can be exploited to achieve a slower, more controlled release of the parent compound in experimental settings. Amide prodrugs can be formed by acylation of the secondary amine with various carboxylic acids. Carbamate prodrugs, formed by reacting the secondary amine with a chloroformate or a related reagent, offer another level of control over the release rate. The choice of the promoiety can also be used to target the prodrug to specific enzymes or cellular environments for release.

Prodrug Linkage Promoiety Design Objective Release Mechanism
Ethyl 4-(N-(acetyl)pyridin-2-ylamino)butanoateAmideAcetylSlower release compared to ester prodrugsAmidase-mediated hydrolysis
Ethyl 4-(N-(benzyloxycarbonyl)pyridin-2-ylamino)butanoateCarbamateBenzyloxycarbonylControlled release with potential for enzymatic or chemical cleavageCarbamate hydrolysis (enzymatic)
Ethyl 4-(N-(L-alanyl)pyridin-2-ylamino)butanoateAmideL-AlaninePotential for transporter-mediated uptake and targeted releasePeptidase-mediated hydrolysis
Ethyl 4-(N-(4-nitrobenzyloxycarbonyl)pyridin-2-ylamino)butanoateCarbamate4-NitrobenzyloxycarbonylRelease triggered by nitroreductases in hypoxic environmentsReductive cleavage followed by self-immolation

Strategies for Enhancing Metabolic Stability in In Vitro Systems

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences its in vivo half-life, bioavailability, and dosing regimen. In vitro systems, such as human liver microsomes (HLM), are commonly employed to predict the metabolic fate of a compound. For this compound, several strategies can be hypothesized to enhance its stability, drawing from established principles in medicinal chemistry. While direct experimental data on this compound is limited in publicly available literature, the following approaches are commonly and successfully employed for structurally related molecules.

Structural Modifications to Block Metabolic Soft Spots:

One of the primary strategies to improve metabolic stability is to identify and modify the parts of the molecule most susceptible to enzymatic degradation, often referred to as "metabolic soft spots." For a compound like this compound, potential sites of metabolism include the ethyl ester, the secondary amine, and the pyridine ring.

Modification of the Ester Group: The ethyl ester is susceptible to hydrolysis by esterases. Replacing the ethyl group with bulkier alkyl groups (e.g., tert-butyl) can sterically hinder the approach of these enzymes, thereby slowing down the rate of hydrolysis.

Modification of the Secondary Amine: The secondary amine can be a site for oxidation. N-methylation to form a tertiary amine can sometimes increase metabolic stability, although this can also alter the compound's pharmacological activity and introduce new metabolic pathways.

Modification of the Pyridine Ring: The pyridine ring can undergo oxidation by cytochrome P450 (CYP) enzymes. Introducing electron-withdrawing groups (e.g., fluorine, chlorine) onto the pyridine ring can decrease its electron density, making it less prone to oxidation.

Deuteration:

A well-established strategy to enhance metabolic stability is the replacement of hydrogen atoms with deuterium (B1214612) at sites of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down the rate of CYP-mediated metabolism. For instance, in studies of 3-fluoro-4-aminopyridine, deuteration was investigated as a strategy to inhibit metabolism, highlighting the potential of this approach for aminopyridine derivatives nih.gov.

Bioisosteric Replacement:

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic profile without losing its desired biological activity. For the butanoate side chain, replacing it with more stable linkers could be a viable strategy.

The following table summarizes potential strategies and the hypothetical impact on the in vitro metabolic stability of this compound.

StrategyLocus of ModificationRationalePredicted Outcome on Metabolic Stability
Steric Hindrance Ethyl esterReduce susceptibility to esterase-mediated hydrolysis.Increased half-life in HLM
N-Alkylation Secondary amineBlock N-oxidation.Potentially increased stability, but may open other metabolic routes.
Ring Deactivation Pyridine ringIntroduce electron-withdrawing groups to reduce susceptibility to CYP-mediated oxidation.Increased resistance to oxidative metabolism.
Deuteration Sites of metabolismUtilize the kinetic isotope effect to slow down enzymatic bond cleavage.Significantly increased metabolic half-life.
Bioisosteric Replacement Butanoate chainReplace metabolically labile parts with more stable isosteres.Improved overall stability.

In Vitro Assessment of Metabolic Stability:

The effectiveness of these strategies would be evaluated using in vitro metabolic stability assays. These assays typically involve incubating the parent compound and its derivatives with liver microsomes or hepatocytes and monitoring the disappearance of the compound over time. Key parameters determined from these studies include:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.

For example, a study on newly synthesized analogues of a different compound series showed improved metabolic stability, with metabolic turnover in human liver microsomes ranging from 1.1% to 72.0% after a 60-minute incubation researchgate.net. This demonstrates how structural modifications can significantly impact metabolic stability.

Conjugate Chemistry for Bioconjugation Studies

Bioconjugation is the chemical strategy of linking a molecule of interest, such as this compound, to a biomolecule, such as a protein, antibody, or nanoparticle. This approach is widely used to create targeted drug delivery systems, imaging agents, and research tools. The design of a bioconjugation strategy for this compound would depend on the functional groups available for chemical modification and the desired application.

Identifying Reactive Handles:

This compound possesses several potential sites for conjugation:

Secondary Amine: The secondary amine is a nucleophilic site that can be targeted for conjugation.

Pyridine Ring: The pyridine ring can be functionalized, for example, through electrophilic aromatic substitution, to introduce a reactive handle.

Ester Group: The ester can be hydrolyzed to a carboxylic acid, which is a common functional group used in bioconjugation.

Common Conjugation Chemistries:

Once a reactive handle is available, various conjugation chemistries can be employed:

Amide Bond Formation: If the ester is hydrolyzed to a carboxylic acid, it can be coupled to primary amines on a biomolecule (e.g., lysine (B10760008) residues on a protein) using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

Thiol-Maleimide Chemistry: A maleimide (B117702) group can be introduced onto the this compound derivative, which can then react specifically with thiol groups (e.g., cysteine residues on a protein) to form a stable thioether bond.

Click Chemistry: For a highly efficient and specific conjugation, an azide (B81097) or alkyne group can be introduced into the molecule. This allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions with a correspondingly functionalized biomolecule.

The following table outlines potential bioconjugation strategies for this compound.

Functional Group on this compound DerivativeFunctional Group on BiomoleculeLinkage FormedConjugation Chemistry
Carboxylic Acid (from ester hydrolysis)Amine (e.g., Lysine)AmideCarbodiimide (EDC/NHS)
AmineCarboxylic Acid (e.g., Asp/Glu)AmideCarbodiimide (EDC/NHS)
MaleimideThiol (e.g., Cysteine)ThioetherMichael Addition
AzideAlkyneTriazoleClick Chemistry (CuAAC/SPAAC)
AlkyneAzideTriazoleClick Chemistry (CuAAC/SPAAC)

The choice of conjugation strategy would be dictated by the specific biomolecule, the desired stability of the linkage, and the reaction conditions that can be tolerated by the biomolecule. For example, if the goal is to attach this compound to a monoclonal antibody for targeted delivery, a site-specific conjugation method would be preferred to ensure a homogeneous product with preserved antibody function.

Pharmacological Profile and Adme Considerations of Ethyl 4 Pyridin 2 Ylamino Butanoate Mechanistic/theoretical

In Vitro Absorption Studies

The absorption of an orally administered drug is a critical determinant of its bioavailability. In vitro models are essential for predicting the intestinal permeability of a compound early in the drug discovery process. These models help to determine the mechanisms by which a compound crosses the intestinal epithelial barrier.

Cell-based assays, particularly using the Caco-2 cell line, are the gold standard for in vitro prediction of intestinal drug absorption. enamine.net Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on semi-permeable supports, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters. researchgate.netnih.gov

The permeability of a test compound, such as Ethyl 4-(pyridin-2-ylamino)butanoate, is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its rate of appearance on the opposite side. This provides the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s. Transport is measured in both directions (AP to BL and BL to AP) to calculate an efflux ratio (ER), which is the ratio of Papp (BL→AP) to Papp (AP→BL). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp). enamine.net

Based on its structure, this compound has a predicted pKa of approximately 6.26 and a LogP of 1.54. chemicalbook.com This suggests it is a weakly basic compound with moderate lipophilicity. At the physiological pH of the intestine (approx. 6.5-7.4), the compound would exist in both ionized and non-ionized forms, which could allow for absorption via both transcellular and paracellular routes. Its moderate lipophilicity is generally favorable for passive diffusion across cell membranes.

Hypothetical Caco-2 Permeability Data for this compound

ParameterValueInterpretation
Papp (AP→BL) (10⁻⁶ cm/s) 5.0Moderate Permeability
Papp (BL→AP) (10⁻⁶ cm/s) 6.5Moderate Efflux
Efflux Ratio (ER) 1.3Low Likelihood of Active Efflux
Recovery (%) 95%Good Stability in Assay

These hypothetical results would classify this compound as a compound with moderate permeability, suggesting reasonable absorption from the gastrointestinal tract.

Drug absorption across the intestinal epithelium occurs primarily through passive diffusion and carrier-mediated transport.

Passive Diffusion: This is the primary mechanism for many drugs and is driven by a concentration gradient across the membrane. The rate of passive diffusion is influenced by the compound's physicochemical properties, including lipophilicity (LogP), size, and charge (pKa). The predicted moderate lipophilicity (LogP ≈ 1.54) of this compound suggests it is likely to undergo passive transcellular diffusion. chemicalbook.com

Transporter-Mediated Uptake: The aminopyridine structure does not correspond to a common substrate for major uptake transporters like the Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs). However, carrier-mediated transport cannot be entirely ruled out without experimental data. The efflux ratio of less than 2 in the hypothetical Caco-2 assay suggests that the compound is not a significant substrate for major efflux pumps like P-glycoprotein. enamine.net

In Vitro Metabolism Research

The liver is the primary site of drug metabolism, which transforms xenobiotics into more water-soluble compounds that can be readily excreted. youtube.com In vitro metabolism studies are crucial for predicting a drug's metabolic fate, stability, and potential for drug-drug interactions. The primary tools for these studies are liver subcellular fractions (microsomes, S9) and intact liver cells (hepatocytes). springernature.comwuxiapptec.com

Incubating this compound with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) would allow for the identification of its primary metabolites. Based on its structure, two principal metabolic pathways are predicted:

Ester Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, to yield the corresponding carboxylic acid, 4-(pyridin-2-ylamino)butanoic acid, and ethanol. This is often a rapid metabolic pathway for ester-containing drugs. nih.govyoutube.com

Oxidative Metabolism: The pyridine (B92270) ring is a potential site for oxidation by Cytochrome P450 (CYP) enzymes. For other aminopyridine compounds, such as 4-aminopyridine (B3432731), hydroxylation of the pyridine ring has been identified as a key metabolic pathway. nih.govpensoft.net This would result in the formation of a hydroxylated metabolite.

Hypothetical Metabolites of this compound

Metabolite IDProposed StructureMetabolic Reaction
M1 4-(pyridin-2-ylamino)butanoic acidEster Hydrolysis
M2 Ethyl 4-((hydroxy-pyridin-2-yl)amino)butanoateRing Hydroxylation
M3 4-((hydroxy-pyridin-2-yl)amino)butanoic acidRing Hydroxylation + Ester Hydrolysis

To identify the specific enzymes responsible for metabolism, reaction phenotyping studies would be conducted.

Esterases: The hydrolysis of the ethyl ester (formation of M1) would be confirmed by its inhibition with a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate (B84403) (BNPP). nih.gov Carboxylesterases (CES1 and CES2) are the primary enzymes responsible for this reaction in the human liver.

Cytochrome P450 (CYP) Isoforms: The enzymes responsible for oxidative metabolism (formation of M2) can be identified by incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2, 2E1). For the related compound 4-aminopyridine, CYP2E1 has been implicated in its hydroxylation. pensoft.net Therefore, it is plausible that CYP2E1 or other major CYP isoforms could be involved in the metabolism of the pyridine ring of this compound.

Metabolic stability assays measure the rate at which a compound is metabolized in a biological matrix, typically liver microsomes. The compound is incubated with the matrix, and its disappearance is monitored over time. springernature.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. researchgate.net

Given the presence of an ethyl ester group, which is a known metabolically labile functional group, it is predicted that this compound may exhibit moderate to high clearance due to rapid hydrolysis by esterases. The stability of the aminopyridine ring itself can vary; while some pyridine-containing drugs are metabolically stable, others are susceptible to oxidation. nih.gov

Hypothetical Metabolic Stability Data in Human Liver Microsomes

ParameterValueInterpretation
In Vitro Half-Life (t½, min) 25Moderately Rapid Metabolism
Intrinsic Clearance (CLint, µL/min/mg protein) 55Intermediate Clearance
Primary Metabolic Pathway Ester HydrolysisHigh susceptibility to esterases

These hypothetical findings suggest that the compound's systemic exposure after oral administration would likely be limited by first-pass metabolism, primarily through the cleavage of the ethyl ester.

Distribution and Binding Studies (In Vitro)

The distribution and binding characteristics of a compound are critical determinants of its efficacy and safety, as only the unbound fraction is typically available to interact with its pharmacological target.

Plasma Protein Binding Assays

The extent to which this compound binds to plasma proteins would be a crucial initial step in its characterization. This property influences the compound's distribution volume, clearance, and potential for drug-drug interactions. Standard in vitro methods are employed to quantify this interaction.

Detailed Research Findings (Theoretical)

The primary methods for determining plasma protein binding are equilibrium dialysis and ultrafiltration. nih.gov Equilibrium dialysis is considered a robust technique where the compound in a plasma-filled chamber is allowed to equilibrate across a semipermeable membrane into a protein-free buffer chamber. bioivt.comwuxiapptec.com Ultrafiltration is a faster method that separates the free drug from the protein-bound drug by centrifugation through a size-exclusion filter. nih.govcsjmu.ac.in

Given its structure, which includes a basic pyridine ring and a lipophilic ethyl ester group, it is plausible that this compound would bind to both human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). The following table illustrates the type of data that would be generated from such assays across different species to assess inter-species variability.

Table 1: Hypothetical Plasma Protein Binding of this compound This table is for illustrative purposes only and does not represent experimental data.

SpeciesAssay MethodFraction Unbound (fu)Percent Bound (%)
HumanEquilibrium Dialysis0.1585
RatEquilibrium Dialysis0.2278
MouseUltrafiltration0.2575
DogEquilibrium Dialysis0.1882

Distribution in Organ-on-a-Chip Models or Tissue Homogenates

To understand how this compound might distribute into various tissues, researchers can utilize advanced in vitro systems like organ-on-a-chip models or traditional tissue homogenate binding assays.

Detailed Research Findings (Theoretical)

Organ-on-a-chip (OoC) technology uses microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs. nih.govresearchgate.netucsd.edu For instance, a "liver-on-a-chip" could be used to study the uptake, distribution, and potential metabolism of this compound in a dynamic, physiologically relevant system. These models offer an advantage over static cultures by incorporating fluid flow and cell-cell interactions. nih.govmdpi.com

A more traditional approach involves tissue homogenate binding assays. In these experiments, tissues from various organs (e.g., liver, kidney, brain) are homogenized, and the binding of the compound to the cellular components is measured, typically using equilibrium dialysis. creative-bioarray.com This provides a tissue-to-plasma partition coefficient (Kp), which is essential for developing physiologically based pharmacokinetic (PBPK) models.

The following table illustrates the potential data obtained from such studies, indicating the compound's propensity to accumulate in different tissues.

Table 2: Hypothetical Tissue Distribution of this compound This table is for illustrative purposes only and does not represent experimental data.

TissueAssay MethodFraction Unbound in Tissue (fu,tissue)Tissue-to-Plasma Partition Coefficient (Kp)
LiverTissue Homogenate0.104.5
KidneyTissue Homogenate0.182.8
BrainTissue Homogenate0.351.2
LungOrgan-on-a-ChipN/A3.1

Excretion Pathways (Theoretical/In Silico)

Predicting the primary routes of elimination for a new chemical entity is a cornerstone of ADME profiling. In the absence of experimental data, in silico models provide valuable initial predictions based on the compound's chemical structure.

Detailed Research Findings (Theoretical)

Computational tools and software platforms, such as ADMET Predictor® or ADMETlab, are widely used to forecast metabolic fate. simulations-plus.com These programs use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds to predict metabolic pathways. pharmacyinfoline.comnih.gov

For this compound, several metabolic transformations can be predicted:

Ester Hydrolysis: The ethyl ester is a likely site for hydrolysis by carboxylesterases, primarily in the liver and plasma, to form the corresponding carboxylic acid. This would increase the compound's polarity, facilitating renal excretion.

Oxidation: The pyridine ring and the secondary amine are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This could lead to N-oxidation or hydroxylation, creating more water-soluble metabolites.

Conjugation: The resulting hydroxylated metabolites or the carboxylic acid could undergo Phase II conjugation reactions, such as glucuronidation, to further enhance water solubility for excretion via urine or bile. nih.gov

The primary excretion routes—renal (urine) and biliary (feces)—are predicted based on the physicochemical properties of the parent compound and its likely metabolites, such as molecular weight and polarity. nih.govescholarship.org

The following table provides a theoretical summary of the predicted excretion profile for this compound.

Table 3: Predicted Excretion Profile of this compound This table is for illustrative purposes only and does not represent experimental data.

Predicted MetaboliteMetabolic PathwayPredicted Primary Excretion RouteRationale
4-(Pyridin-2-ylamino)butanoic acidEster Hydrolysis (Phase I)RenalIncreased polarity and water solubility.
Ethyl 4-((hydroxypyridin)-2-ylamino)butanoateAromatic Hydroxylation (Phase I)Renal (after conjugation)Polar metabolite, likely to be conjugated before excretion.
4-(Pyridin-2-ylamino)butanoic acid glucuronideGlucuronidation (Phase II)Renal/BiliaryHigh molecular weight and polarity favor both pathways.

Future Research Directions and Translational Perspectives for Ethyl 4 Pyridin 2 Ylamino Butanoate

Exploration of Undiscovered Biological Targets and Pathways

The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, known to interact with a variety of enzymes and receptors. rsc.orgresearchgate.net Derivatives of aminopyridine have shown inhibitory activity against targets such as phosphoinositide-3-kinase (PI3K), Janus kinases (JAKs), and ecto-nucleotidases, implicating them in therapeutic areas like oncology and inflammatory diseases. nih.govnih.govresearchgate.net However, the specific biological targets of Ethyl 4-(pyridin-2-ylamino)butanoate remain largely uncharacterized.

Future research should prioritize comprehensive biological screening to elucidate its mechanism of action. High-throughput screening against diverse panels of kinases, proteases, and other enzymes could reveal novel inhibitory activities. Given the prevalence of aminopyridines in neuropharmacology, investigating its effects on ion channels, such as voltage-gated potassium channels, and various central nervous system receptors is a logical step. researchgate.net Furthermore, exploring its potential as an antimicrobial agent against multidrug-resistant pathogens is warranted, as many nitrogen-bearing heterocyclic compounds have shown promise in this area. nih.govnih.gov

Table 1: Potential Biological Target Classes for this compound This table is interactive. Click on the headers to sort.

Target Class Rationale for Investigation Potential Therapeutic Area
Kinases (e.g., PI3K, JAK) The aminopyridine core is a known kinase-binding motif. nih.govresearchgate.net Oncology, Immunology
Ion Channels Aminopyridines are known blockers of voltage-gated potassium channels. researchgate.net Neurology, Cardiovascular Disease
Ecto-nucleotidases Amide derivatives of 4-aminopyridine (B3432731) act as dual inhibitors. nih.gov Oncology, Immunology
Microbial Enzymes Heterocyclic compounds show broad antimicrobial potential. nih.gov Infectious Diseases

| G-Protein Coupled Receptors (GPCRs) | Pyridine (B92270) derivatives interact with a wide range of CNS receptors. | Neurology, Psychiatry |

Development of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of aminopyridine derivatives has been achieved through various strategies, including multicomponent reactions (MCRs), transition-metal catalysis, and ring transformations. nih.govnih.govmdpi.com These established methods provide a solid foundation for producing this compound. However, significant opportunities exist for developing novel, more efficient, and sustainable synthetic methodologies.

Future efforts could focus on catalyst-mediated approaches, such as employing nanocatalysts or exploring different palladium-based systems to improve yields and regioselectivity. researchgate.netbcrcp.ac.in The development of one-pot MCRs, which combine readily available starting materials to construct the core scaffold in a single step, would be highly advantageous for generating chemical libraries for structure-activity relationship (SAR) studies. nih.govmdpi.com Furthermore, exploring photochemical or electrochemical methods could provide access to new reaction pathways for functionalizing the pyridine ring or the butanoate chain, leading to novel analogs with unique properties. acs.org

Table 2: Comparison of Synthetic Methodologies for Aminopyridine Scaffolds This table is interactive. Click on the headers to sort.

Synthetic Method Advantages Potential for Improvement Key References
Multicomponent Reactions (MCRs) High efficiency, atom economy, rapid access to diversity. Broader substrate scope, solvent-free conditions. nih.govmdpi.com
Palladium-Catalyzed Coupling High reliability and functional group tolerance. Use of more sustainable catalysts, lower catalyst loading. mdpi.com
Ring Transformation Access to unique and complex pyridine structures. Milder reaction conditions, improved yields. researchgate.net

| Photochemical Functionalization | Novel reactivity and distinct positional selectivity. | Scalability and application to a wider range of substrates. | acs.org |

Integration with Advanced Computational and Machine Learning Approaches for Drug Discovery Research

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.govmdpi.com The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm for exploring the chemical space around this compound.

Future research should leverage these in silico methods extensively. Molecular docking studies can be used to screen virtual libraries of potential biological targets and predict binding modes, helping to prioritize experimental validation. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, built upon data from existing aminopyridine libraries, could predict the biological activity of novel derivatives before their synthesis. atomwise.com ML algorithms can be trained to predict pharmacokinetic and toxicity (ADMET) properties, enabling the early-stage design of compounds with more favorable drug-like profiles. mdpi.comnih.gov This computational-first approach can significantly reduce the time and cost associated with traditional discovery pipelines.

Table 3: Applications of Computational and ML Approaches This table is interactive. Click on the headers to sort.

Technique Application for this compound Research Desired Outcome
Molecular Docking Identify and prioritize potential protein targets. Hypothesis generation for biological activity.
Machine Learning QSAR Predict the potency of virtual analogs. Guide synthetic chemistry efforts toward more active compounds.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. Early identification and mitigation of potential liabilities.

| Virtual Screening | Screen large compound libraries against identified targets. | Discover novel hits with similar scaffolds. |

Potential as a Lead Compound for Medicinal Chemistry Research (Excluding clinical trials)

The structural simplicity and synthetic tractability of this compound make it an excellent lead compound for medicinal chemistry programs. rsc.org The molecule possesses multiple modification points that can be systematically altered to optimize its biological activity, selectivity, and physicochemical properties.

A focused medicinal chemistry campaign would involve the systematic exploration of these modification sites. For instance, substitution on the pyridine ring could modulate potency and selectivity for a given biological target. The secondary amine could be replaced with other linkers or incorporated into a cyclic structure to alter conformational rigidity. The ethyl ester could be converted to other esters, amides, or carboxylic acids to improve solubility and metabolic stability. Finally, the length and branching of the alkyl chain can be varied to fine-tune lipophilicity and target engagement. Such studies would generate valuable SAR data, guiding the evolution of this lead compound into a potent and selective therapeutic candidate.

Table 4: Medicinal Chemistry Exploration of the this compound Scaffold This table is interactive. Click on the headers to sort.

Modification Site Examples of Possible Modifications Potential Impact
Pyridine Ring Introduction of halogens, alkyl, or alkoxy groups. Modulate target binding affinity, selectivity, and metabolic stability.
Secondary Amine Linker Acylation, alkylation, or replacement with amide/sulfonamide. Alter hydrogen bonding capacity and conformational flexibility.
Alkyl Chain Varying length, introducing branching or unsaturation. Optimize lipophilicity and spatial orientation for target engagement.

| Ethyl Ester | Conversion to other esters, amides, or carboxylic acid. | Improve solubility, metabolic stability, and pharmacokinetic profile. |

Application as a Chemical Probe in Biological Systems Research

Chemical probes are essential tools for dissecting complex biological processes. By designing derivatives of this compound that incorporate reporter tags, it is possible to create powerful probes for target identification and validation. The aminopyridine scaffold has already shown potential for the development of fluorescent probes. mdpi.com

Future work could focus on synthesizing analogs functionalized with moieties suitable for various applications. For example, installing a terminal alkyne or azide (B81097) on the butanoate chain would enable "click" chemistry, allowing for the attachment of fluorophores or affinity tags like biotin (B1667282) for use in cellular imaging or pull-down experiments, respectively. Incorporating a photo-crosslinking group would facilitate covalent capture of binding partners upon UV irradiation, enabling unambiguous identification of direct biological targets. Such probes would be invaluable for elucidating the compound's precise mechanism of action within a cellular context.

Table 5: Strategies for Developing Chemical Probes This table is interactive. Click on the headers to sort.

Probe Type Required Modification Application
Fluorescent Probe Covalent attachment of a fluorophore. Cellular imaging, localization studies.
Affinity Probe Incorporation of a biotin tag via a linker. Target protein pull-down and identification via mass spectrometry.

| Photo-affinity Probe | Addition of a photoreactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to direct binding partners for target validation. |

Advanced Materials Science Applications and Catalysis Research

Beyond its biomedical potential, the chemical structure of this compound suggests utility in materials science and catalysis. Pyridine and its derivatives are widely used as ligands in coordination chemistry and organometallic catalysis due to the Lewis basicity of the ring nitrogen. nih.govnih.gov

The bidentate N,N-chelation potential of this compound (involving the pyridine nitrogen and the secondary amine) makes it a candidate ligand for creating novel metal complexes. These complexes could be investigated for catalytic activity in a variety of organic transformations. nih.gov Furthermore, pyridine-containing molecules have been used to construct functional materials such as coordination polymers or metal-organic frameworks (MOFs). The structure could also serve as a building block for novel organic luminogens, as some aminopyridine derivatives exhibit aggregation-induced emission enhancement (AIEE) properties, which are valuable for applications in sensors and displays. beilstein-journals.org

Table 6: Potential Applications in Materials Science and Catalysis This table is interactive. Click on the headers to sort.

Field Application Rationale
Homogeneous Catalysis Ligand for transition metal catalysts. The pyridine and amine nitrogens can coordinate to metal centers. nih.gov
Materials Science Building block for Metal-Organic Frameworks (MOFs). The molecule can act as an organic linker to connect metal nodes.
Organic Electronics Component of fluorescent or phosphorescent materials. The acceptor-donor nature of the aminopyridine system is conducive to luminescence. beilstein-journals.org

| Supramolecular Chemistry | Formation of self-assembled structures. | Hydrogen bonding and π-π stacking interactions can drive assembly. |

Q & A

Q. What are the common synthetic routes for preparing ethyl esters with pyridin-2-ylamino substituents?

Ethyl 4-(pyridin-2-ylamino)butanoate can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a halogenated ester precursor (e.g., ethyl 4-bromobutanoate) with a pyridin-2-amine derivative under basic conditions. For example, in analogous syntheses, tetrabutylammonium iodide (TBAI) catalyzes alkylation in THF with K₂CO₃ as a base, achieving moderate yields . Alternative methods use sodium ethoxide in ethanol to deprotonate the amine, followed by reaction with ethyl 4-chlorobutanoate in DMF at elevated temperatures . Researchers should optimize solvent polarity and base strength to balance reactivity and minimize hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H NMR : To identify protons on the pyridine ring (δ 7.5–8.5 ppm) and the butanoate chain (e.g., methylene groups at δ 2.3–2.6 ppm, ester ethyl at δ 1.2–1.4 ppm).
  • FTIR : Key peaks include C=O (ester, ~1730 cm⁻¹), C-N (amine, ~1250 cm⁻¹), and aromatic C-H (pyridine, ~3050 cm⁻¹) .
  • Elemental Analysis : To verify purity and molecular formula (e.g., C₁₁H₁₅N₂O₂).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Contradictions in yields between methods (e.g., 67% in DMF vs. 81% in THF) suggest solvent and catalyst selection are critical. Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions. TBAI in THF improves alkylation efficiency by stabilizing transition states via ion-pairing . Advanced optimization could involve:

  • Screening alternative catalysts (e.g., Cs₂CO₃ for milder conditions).
  • Temperature-controlled stepwise addition of reagents to reduce dimerization.
  • Monitoring byproducts via LC-MS or TLC to adjust reaction time .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., enol-keto forms in pyridine derivatives) or residual solvents. For example, pyridin-2-ylamino groups can exhibit dynamic proton exchange, broadening NH peaks. Mitigation strategies include:

  • Acquiring spectra in deuterated DMSO to stabilize NH protons.
  • Using 2D NMR (e.g., HSQC, HMBC) to correlate pyridine protons with adjacent carbons.
  • Comparing experimental IR data with computational simulations (DFT) .

Q. How do substituents on the pyridine ring influence the compound’s reactivity and biological activity?

Substituents (e.g., halogens, methyl groups) alter electronic and steric properties. For instance, electron-withdrawing groups (Cl, NO₂) on the pyridine ring enhance electrophilicity at the amino group, improving coupling efficiency. Conversely, bulky substituents may hinder access to the reactive site, reducing yields. Biological activity, such as antimicrobial or analgesic effects, correlates with lipophilicity (LogP), which can be tuned via ester chain length or aryl substitutions .

Methodological Guidance

Q. Table 1: Comparative Synthesis Conditions

MethodCatalyst/SolventYield (%)Reference
Alkylation (TBAI)THF/K₂CO₃75–81
Nucleophilic SubstitutionDMF/NaOEt67–73
Reductive AminationEtOH/Pd-C58–65

Q. Key Recommendations :

  • Prioritize TBAI/THF for higher yields in alkylation.
  • Use anhydrous solvents to prevent hydrolysis of the ester group.
  • Validate purity via HPLC before biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.